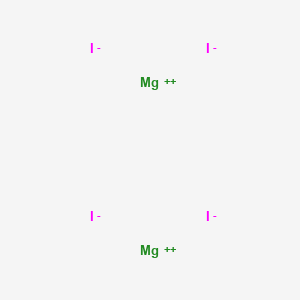

Magnesium iodide (1/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium iodide is an inorganic compound with the chemical formula MgI₂. It is a salt formed by the combination of magnesium and iodine. This compound is typically observed as a white crystalline solid and is highly soluble in water. Magnesium iodide can form various hydrates, such as MgI₂·6H₂O and MgI₂·8H₂O .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium iodide can be synthesized through several methods:

Direct Reaction: Magnesium metal reacts with iodine in an exothermic reaction to form magnesium iodide.

Reaction with Hydroiodic Acid: Magnesium oxide, magnesium hydroxide, or magnesium carbonate can be treated with hydroiodic acid to produce magnesium iodide. [ \text{MgO} + 2\text{HI} \rightarrow \text{MgI}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2\text{HI} \rightarrow \text{MgI}_2 + 2\text{H}_2\text{O} ] [ \text{MgCO}_3 + 2\text{HI} \rightarrow \text{MgI}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of magnesium iodide often involves the direct reaction of magnesium metal with iodine or the reaction of magnesium compounds with hydroiodic acid under controlled conditions to ensure high purity and yield .

Types of Reactions:

Decomposition: Magnesium iodide decomposes upon heating to produce magnesium oxide and iodine. [ 2\text{MgI}_2 \rightarrow 2\text{MgO} + \text{I}_2 ]

Redox Reactions: Magnesium iodide can undergo redox reactions, such as reacting with chlorine gas to form magnesium chloride and iodine gas. [ \text{MgI}_2 + \text{Cl}_2 \rightarrow \text{MgCl}_2 + \text{I}_2 ]

Common Reagents and Conditions:

Hydroiodic Acid: Used in the preparation of magnesium iodide from magnesium compounds.

Chlorine Gas: Used in redox reactions to form magnesium chloride and iodine gas.

Major Products:

Magnesium Oxide: Formed from the decomposition of magnesium iodide.

Iodine Gas: Formed in redox reactions with chlorine gas.

Aplicaciones Científicas De Investigación

Magnesium iodide has several applications in scientific research:

Organic Synthesis: It is used as a reagent to introduce the magnesium cation into organic molecules, facilitating various chemical transformations.

Reducing Agent: Magnesium iodide serves as a strong reducing agent, capable of transforming various organic compounds.

Biological Importance: The iodide ion is essential in the synthesis of thyroid hormones, which regulate numerous physiological processes in the human body.

Industrial Uses: Magnesium iodide is used in the production of certain types of catalysts, improving efficiency and yield in various chemical reactions.

Mecanismo De Acción

Magnesium iodide exerts its effects through its ionic nature. The magnesium cation (Mg²⁺) and iodide anions (I⁻) are drawn towards each other due to their opposite charges, resulting in a stable crystalline lattice structure . This ionic interaction allows magnesium iodide to act as a good conductor of electricity when dissolved in water or in a molten state . Additionally, the iodide ion plays a crucial role in the synthesis of thyroid hormones, impacting various biological functions .

Comparación Con Compuestos Similares

Magnesium iodide can be compared with other magnesium halides, such as magnesium fluoride, magnesium chloride, and magnesium bromide :

Magnesium Fluoride (MgF₂): Less soluble in water compared to magnesium iodide.

Magnesium Chloride (MgCl₂): Highly soluble in water, similar to magnesium iodide, but with different chemical properties.

Magnesium Bromide (MgBr₂): Similar solubility and chemical properties to magnesium iodide, but with different reactivity.

Magnesium iodide is unique due to its specific applications in organic synthesis and its role in biological systems, particularly in thyroid hormone synthesis .

Propiedades

Número CAS |

58749-17-0 |

|---|---|

Fórmula molecular |

I4Mg2 |

Peso molecular |

556.23 g/mol |

Nombre IUPAC |

dimagnesium;tetraiodide |

InChI |

InChI=1S/4HI.2Mg/h4*1H;;/q;;;;2*+2/p-4 |

Clave InChI |

NGYMHHDYGSDKES-UHFFFAOYSA-J |

SMILES canónico |

[Mg+2].[Mg+2].[I-].[I-].[I-].[I-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14601233.png)

![4-Acetyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B14601259.png)

![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)

![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)